

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride solubility and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-(3,4-

Compound Name: dichlorophenoxy)benzenesulfonyl
Chloride

Cat. No.: B1350254

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Reactivity of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride**

Executive Summary: This document provides a comprehensive technical overview of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride**, a key chemical intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.^[1] The guide focuses on its core physicochemical properties, specifically its solubility and chemical reactivity. Detailed experimental protocols for solubility determination and sulfonamide synthesis are provided, alongside graphical workflows to aid researchers, scientists, and drug development professionals in its practical application.

Introduction

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS No. 501697-77-4) is a versatile bifunctional molecule characterized by a reactive sulfonyl chloride group and a biologically significant 3,4-dichlorophenoxy moiety.^[1] This unique structure makes it a valuable building block in medicinal chemistry for introducing chlorinated phenoxy groups into drug candidates, potentially enhancing their pharmacological profiles.^[1] Its applications extend to the agricultural sector, where it is used to formulate herbicides and pesticides, and to polymer chemistry for creating materials with enhanced thermal stability and chemical resistance.^[1] A

thorough understanding of its solubility is crucial for formulation and reaction setup, while knowledge of its reactivity is fundamental to its successful application in organic synthesis.

Physicochemical Properties

The compound typically presents as an off-white or light cream crystalline powder.[\[1\]](#)[\[2\]](#) Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	501697-77-4	[1] [3] [4]
Molecular Formula	<chem>C12H7Cl3O3S</chem>	[1] [4] [5]
Molecular Weight	337.61 g/mol	[1] [4]
Appearance	Off-white crystalline powder	[1]
Melting Point	86-88°C	[4]
Purity	≥ 98% (HPLC)	[1]

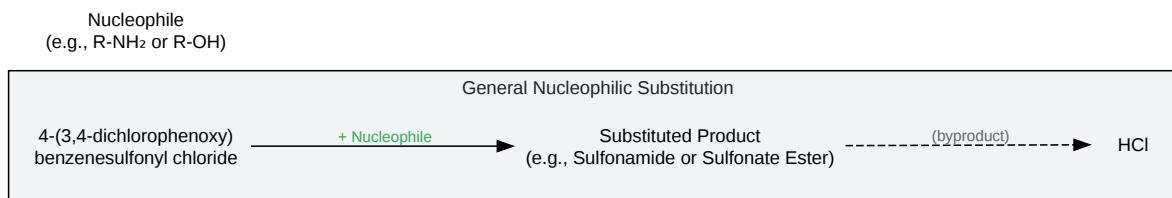
Solubility Profile

Quantitative solubility data for **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** is not extensively documented in publicly available literature. However, its solubility can be inferred from its structure and the known properties of analogous compounds like benzenesulfonyl chloride. The large, hydrophobic dichlorophenoxy and phenyl rings suggest poor solubility in aqueous media. Conversely, it is expected to be soluble in common organic solvents.

Solvent	Qualitative Solubility	Rationale / Notes
Water	Low / Reacts	The parent compound, benzenesulfonyl chloride, is known to be insoluble in cold water and hydrolyzes in hot water. [6] [7]
Alcohols (e.g., Ethanol)	Soluble	Benzenesulfonyl chloride is soluble in alcohol. [8] Reaction to form sulfonate esters is possible.
Ethers (e.g., Diethyl Ether)	Soluble	Benzenesulfonyl chloride is soluble in ether. [8] Generally a good solvent for this class of compounds.
Chlorinated Solvents (e.g., Dichloromethane)	Soluble	Commonly used as a reaction solvent for sulfonyl chlorides. [9]
Aprotic Polar Solvents (e.g., THF)	Soluble	A suitable solvent for reactions involving sulfonyl chlorides. [9]

Chemical Reactivity

The chemical behavior of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functional group. This group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.


Hydrolysis

In the presence of water, **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** undergoes hydrolysis to yield the corresponding 4-(3,4-dichlorophenoxy)benzenesulfonic acid and hydrochloric acid. This reaction is analogous to the hydrolysis of other aromatic sulfonyl chlorides.[\[10\]](#) The reaction is generally slow in neutral, cold water but is significantly accelerated by heat or alkaline conditions.[\[6\]](#)[\[7\]](#)

Reactivity with Nucleophiles

The compound is a potent electrophile that reacts readily with a wide range of nucleophiles.[\[6\]](#)

- Amines: The most prominent reaction is with primary and secondary amines to form stable N-substituted sulfonamides.[\[6\]](#)[\[11\]](#) This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[\[12\]](#)[\[13\]](#) Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[\[13\]](#)
- Alcohols: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine, yields sulfonate esters.
- Other Nucleophiles: Studies on the parent benzenesulfonyl chloride show reactivity with nucleophiles such as azide and imidazole to form stable products.[\[14\]](#)

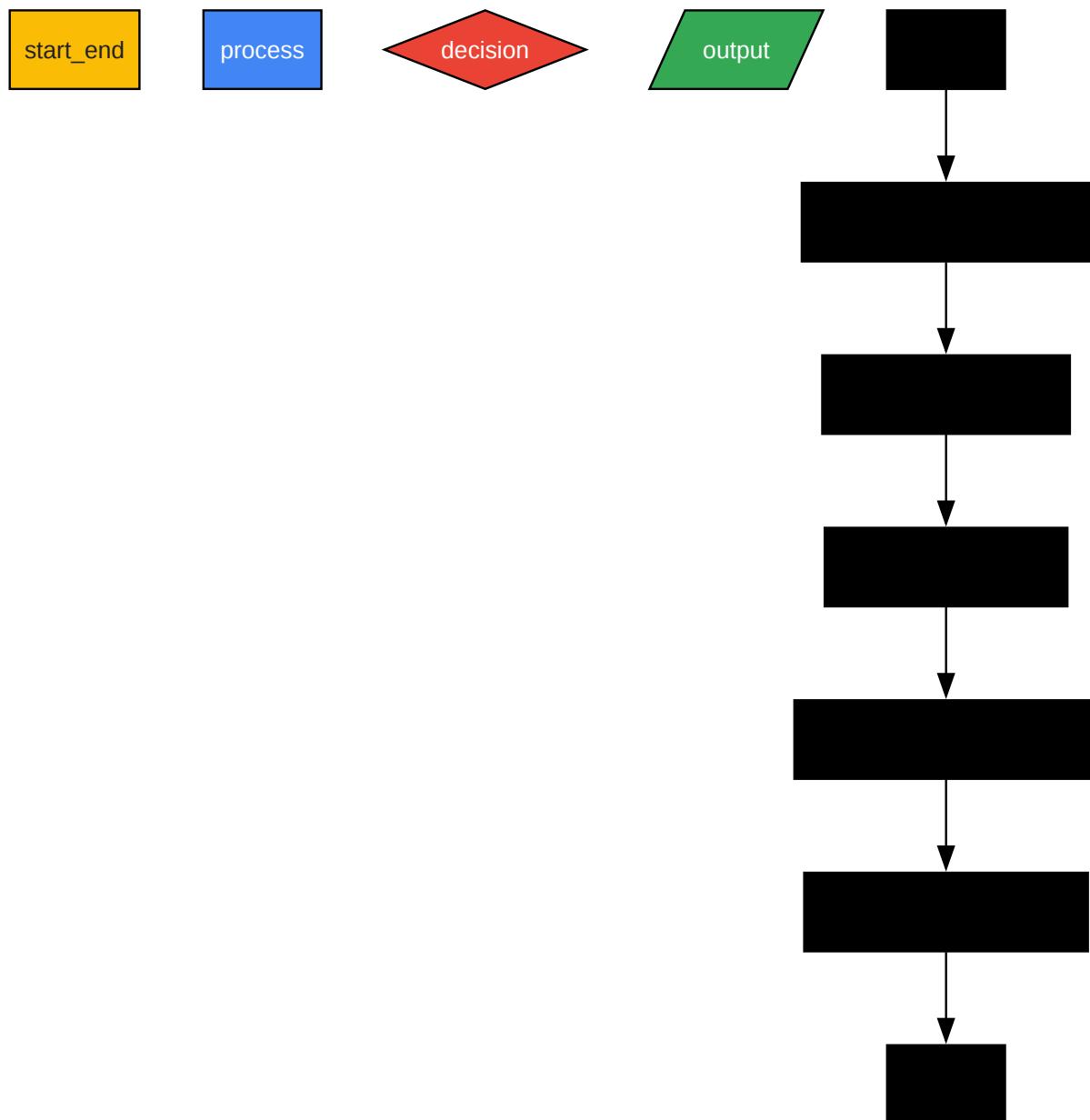
[Click to download full resolution via product page](#)

Caption: Logical flow of the reaction of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** with nucleophiles.

Incompatibilities

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[3\]](#) Contact with bases can accelerate its decomposition and hydrolysis.

Experimental Protocols


The following sections provide detailed methodologies for key experiments relevant to the handling and use of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride**.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a general procedure for determining the solubility of a compound in a given solvent, based on the OECD 105 guideline.

Methodology:

- Preparation: Add an excess amount of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** to a known volume of the selected solvent (e.g., water, ethanol) in a flask.
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
- Analysis: Carefully extract an aliquot of the clear, saturated supernatant.
- Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility in units such as mg/L or mol/L based on the measured concentration and the volume of the aliquot.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination using the shake-flask method.

Protocol for Synthesis of a N-Substituted Sulfonamide

This protocol is a general method for the reaction of **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** with a primary or secondary amine, adapted

from established procedures for similar compounds.[\[9\]](#)

Materials:

- **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)
- Anhydrous dichloromethane (DCM)
- Standard laboratory glassware, magnetic stirrer, ice bath

Methodology:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0°C using an ice bath.
- Reagent Addition: Dissolve **4-(3,4-dichlorophenoxy)benzenesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
- Reaction: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude sulfonamide by silica gel column chromatography or recrystallization as needed.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.

Safety and Handling

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride is a hazardous chemical that must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[15] It is also harmful if swallowed. Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][15] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 4-(3,4-DICHLOROPHENOXY)BENZENESULFONYL CHLORIDE | 501697-77-4 [amp.chemicalbook.com]
- 5. PubChemLite - 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride (C₁₂H₇Cl₃O₃S) [pubchemlite.lcsb.uni.lu]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Benzenesulfonyl chloride | C₆H₅ClO₂S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(3,4-dichlorophenoxy)benzenesulfonyl chloride solubility and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350254#4-3-4-dichlorophenoxy-benzenesulfonyl-chloride-solubility-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com